6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide
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Overview
Description
6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities
Scientific Research Applications
6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide typically involves multi-step procedures that include the formation of the thiazole ring, the construction of the pyrazolo[5,1-c][1,4]oxazine core, and the introduction of the fluorophenyl and carboxamide groups. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Construction of the Pyrazolo[5,1-c][1,4]oxazine Core: This step often involves the condensation of a hydrazine derivative with a suitable oxazine precursor, followed by cyclization.
Introduction of the Fluorophenyl Group: This can be accomplished through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Carboxamide Moiety: This step typically involves the reaction of an amine with a carboxylic acid derivative or an activated ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings or heterocyclic cores.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as polar aprotic solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide
- 6-(4-bromophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide
- 6-(4-methylphenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide
Uniqueness
The presence of the fluorophenyl group in 6-(4-fluorophenyl)-N-1,3-thiazol-2-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as chloro, bromo, or methyl groups, which may exhibit different chemical and biological behaviors.
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c17-11-3-1-10(2-4-11)14-8-21-12(9-23-14)7-13(20-21)15(22)19-16-18-5-6-24-16/h1-7,14H,8-9H2,(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTORKIHTIREMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC(=NN21)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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